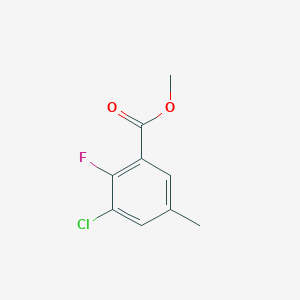
Methyl 3-chloro-2-fluoro-5-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-chloro-2-fluoro-5-methylbenzoate is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of benzoic acid and is characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-2-fluoro-5-methylbenzoate typically involves the esterification of 3-chloro-2-fluoro-5-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-chloro-2-fluoro-5-methylbenzoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the benzene ring make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Major Products Formed
Nucleophilic Substitution: Substituted benzoates
Reduction: Alcohol derivatives
Oxidation: Carboxylic acids
Aplicaciones Científicas De Investigación
Methyl 3-chloro-2-fluoro-5-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 3-chloro-2-fluoro-5-methylbenzoate is primarily determined by its chemical structure. The presence of chloro and fluoro substituents on the benzene ring can influence its reactivity and interactions with biological targets. The ester group allows for potential hydrolysis reactions, leading to the formation of the corresponding carboxylic acid and alcohol. These reactions can modulate the compound’s biological activity and its interactions with molecular targets.
Comparación Con Compuestos Similares
Methyl 3-chloro-2-fluoro-5-methylbenzoate can be compared with other similar compounds, such as:
Methyl 2-chloro-5-fluoro-3-methylbenzoate: This compound has a similar structure but with different positions of the chloro and fluoro substituents. The positional isomerism can lead to differences in chemical reactivity and biological activity.
Methyl 3-chloro-4-fluoro-5-methylbenzoate: Another positional isomer with variations in the placement of substituents. These differences can affect the compound’s physical and chemical properties.
Propiedades
Fórmula molecular |
C9H8ClFO2 |
|---|---|
Peso molecular |
202.61 g/mol |
Nombre IUPAC |
methyl 3-chloro-2-fluoro-5-methylbenzoate |
InChI |
InChI=1S/C9H8ClFO2/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4H,1-2H3 |
Clave InChI |
GMWRDKOHSRKPNO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Cl)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















